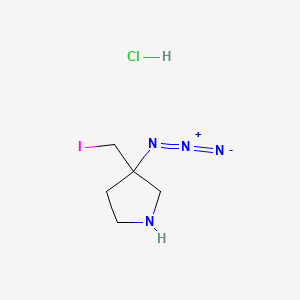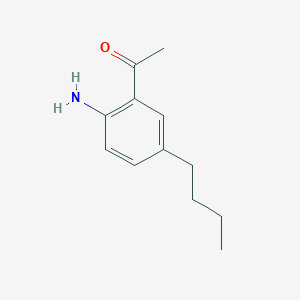
1-(2-Amino-5-butylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-butylphenyl)ethanone is an organic compound with the molecular formula C12H17NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and a butyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-butylphenyl)ethanone can be synthesized through several methods. One common approach involves the acylation of 2-amino-5-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the reduction of 1-(2-nitro-5-butylphenyl)ethanone, which can be prepared by nitration of 1-(5-butylphenyl)ethanone followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-butylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives or sulfonated compounds.
Scientific Research Applications
1-(2-Amino-5-butylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-butylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the butyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminophenyl)ethanone: Lacks the butyl group, making it less lipophilic.
1-(2-Amino-4-methylphenyl)ethanone: Contains a methyl group instead of a butyl group, affecting its steric and electronic properties.
1-(2-Amino-5-ethylphenyl)ethanone: Has an ethyl group, offering different hydrophobic interactions compared to the butyl group.
Uniqueness
1-(2-Amino-5-butylphenyl)ethanone is unique due to the presence of the butyl group, which enhances its hydrophobicity and may influence its biological activity and solubility in organic solvents. This structural feature can be exploited to design compounds with specific properties for targeted applications.
Properties
CAS No. |
90033-63-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-amino-5-butylphenyl)ethanone |
InChI |
InChI=1S/C12H17NO/c1-3-4-5-10-6-7-12(13)11(8-10)9(2)14/h6-8H,3-5,13H2,1-2H3 |
InChI Key |
KRLNHJAILMWFLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


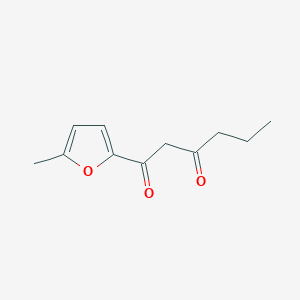
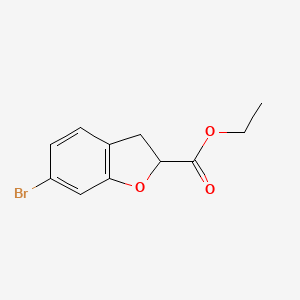

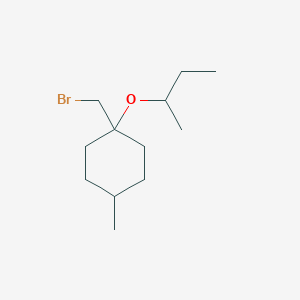
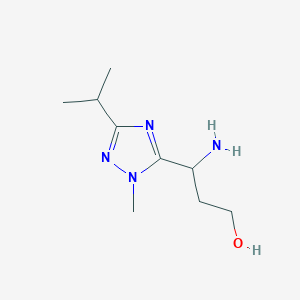
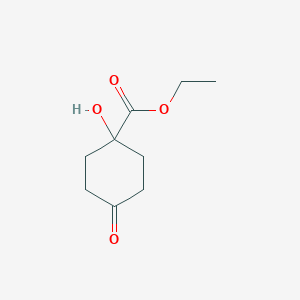
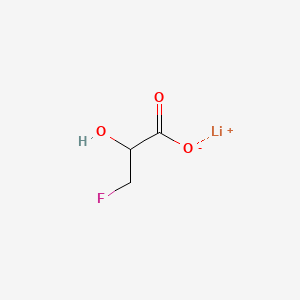
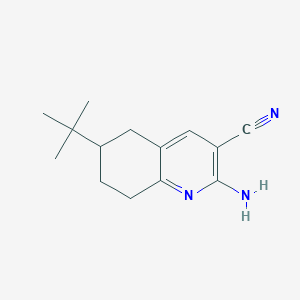
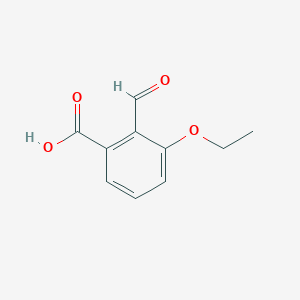
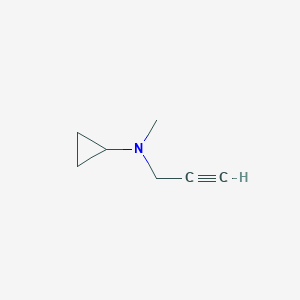
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
